molecular formula C16H15F2NO3S B2967118 N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide CAS No. 697257-27-5

N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide

Cat. No. B2967118
CAS RN: 697257-27-5
M. Wt: 339.36
InChI Key: WCBWVYLVWVGRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a small molecule inhibitor of the Rho-associated protein kinase (ROCK) pathway, which plays a crucial role in the regulation of cell motility, proliferation, and apoptosis. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Electrophilic Cyanation Reagent : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, is used as an electrophilic cyanation agent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This process includes the formation of Grignard reagents and enables the chemoselective monocyanation of dibromoarenes, highlighting a method for creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
  • Antibacterial Activity : Derivatives of benzenesulfonamides have been synthesized and evaluated for their antibacterial properties. Certain compounds demonstrated promising activity against anaerobic Gram-positive bacterial strains, indicating their potential in developing new antibacterial agents (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).
  • HIF-1 Pathway Inhibition for Cancer Therapy : A study on the structure-activity relationship of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs revealed potential for modifying chemical structures to optimize pharmacological properties for cancer therapeutic development. Specific modifications showed strong inhibitory effects on the HIF-1 activated transcription pathway, important for antagonizing tumor growth (Mun et al., 2012).
  • Rhodium-Catalyzed Cyanation : A methodology employing N-cyano-N-phenyl-p-methylbenzenesulfonamide for the rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes has been developed. This process is noted for its efficiency and selectivity, enabling the synthesis of acrylonitriles and demonstrating potential in organic synthesis (Chaitanya & Anbarasan, 2015).

Biological Applications and Novel Synthesis Approaches

  • Antimycobacterial Agents : Sulfonamide derivatives have shown potential as antimycobacterial agents, with certain compounds exhibiting higher potency than clinical agents like isoniazid. This highlights the therapeutic potential of sulfonamide derivatives in treating tuberculosis (Malwal et al., 2012).
  • Novel Cyanamide Derivatives : N-Allenyl cyanamides have been synthesized through a novel approach, offering a new class of allenamide with potential applications in deriving cyanamide products. This methodology presents an innovative route for accessing challenging cyanamide derivatives (Ayres et al., 2018).

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c1-11-2-5-13(6-3-11)23(21,22)9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBWVYLVWVGRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide

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